tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Lipophilicity Drug Discovery Medicinal Chemistry

Specifically engineered for medicinal chemistry programs requiring enhanced membrane permeability and metabolic stability. Compared to the non-methylated analog (LogP 1.07), this N-methyl carbamate (LogP 2.16) offers superior lipophilicity for optimizing ADME profiles. The Boc-protected amine at the pyridine 2-position allows orthogonal late-stage deprotection, while the free 5-hydroxyl group enables further derivatization or solid-support attachment—ideal for generating focused kinase inhibitor libraries and exploring SAR around the pyridine core. Insist on authentic CAS 1337881-09-0 to ensure reproducible biological outcomes.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 1337881-09-0
Cat. No. B3232295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
CAS1337881-09-0
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)O
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13(4)9-6-5-8(14)7-12-9/h5-7,14H,1-4H3
InChIKeyHJGLZKRZMNIOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate CAS 1337881-09-0: Properties and Role as a Research Intermediate


tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (CAS 1337881-09-0), also known as 1,1-Dimethylethyl N-(5-hydroxy-2-pyridinyl)-N-methylcarbamate, is a heterocyclic carbamate with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol [1]. Its structure features a pyridine ring with a hydroxyl group at the 5-position and an N-methyl carbamate protecting group. This compound is primarily utilized as a research intermediate and building block in organic synthesis, with a typical commercial purity of 95-98% . The presence of the tert-butyl carbamate (Boc) group makes it a key intermediate for the controlled introduction of amine functionalities in multi-step syntheses, while the hydroxyl group provides a handle for further derivatization or contributes to potential biological interactions [1].

Why tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1337881-09-0) Cannot Be Simply Substituted with Closely Related Analogs


Generic substitution is not feasible due to the precise structural features of this compound that dictate its physicochemical properties and synthetic utility. The N-methyl group significantly alters the compound's lipophilicity (LogP 2.16) compared to its non-methylated analog (LogP 1.07) , impacting its performance in reactions and its behavior in biological assays. The specific substitution pattern on the pyridine ring dictates its reactivity and potential interactions with biological targets. Substituting with a close analog, such as one lacking the methyl group or with a different linker, would fundamentally change these properties, leading to unpredictable and non-reproducible results in a research setting. The direct attachment of the Boc-protected nitrogen to the pyridine ring (position 2) is critical for its intended use as a masked amine, and alternative regioisomers or derivatives with different protecting groups would alter the synthetic pathway and the stability of the intermediate.

Quantitative Differentiation of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1337881-09-0) vs. Analogs


N-Methylation Increases Lipophilicity vs. Non-Methylated Analog

The N-methyl group in tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1337881-09-0) results in a calculated LogP of 2.1585, significantly higher than the LogP of 1.07 for its non-methylated analog, tert-butyl (5-hydroxypyridin-2-yl)carbamate (CAS 1187930-13-7) . This difference in lipophilicity can be critical for its behavior in partitioning between aqueous and organic phases, influencing both its synthetic handling and potential biological membrane permeability.

Lipophilicity Drug Discovery Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a Measure of Synthetic Versatility

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1337881-09-0) has a calculated Topological Polar Surface Area (TPSA) of 62.66 Ų . This value reflects the polar contributions from the hydroxyl and carbamate groups. In contrast, the related analog tert-butyl ((5-hydroxypyridin-2-yl)methyl)carbamate (CAS 1240620-37-4), which features a methylene linker between the pyridine ring and the carbamate nitrogen, is expected to have a different TPSA and molecular flexibility. The presence of the N-methyl group and the direct attachment to the ring create a more compact, less flexible structure, which can be a key differentiating factor when selecting a building block for specific conformational or steric requirements.

Synthetic Intermediate Drug Design Physicochemical Properties

Class-Level Utility as a Building Block for Kinase and Enzyme Inhibitors

Pyridine derivatives, particularly those with a 5-hydroxypyridin-2-yl carbamate motif, are frequently utilized as key intermediates in the synthesis of kinase inhibitors and other enzyme modulators [1]. For example, related compounds have shown potent activity against targets like the P2X3 receptor [2] and human tissue nonspecific alkaline phosphatase (h-TNAP) [3]. While specific IC50 data for the target compound (1337881-09-0) is not available in the public domain from non-prohibited sources, its structural similarity to these biologically active scaffolds positions it as a high-value intermediate for medicinal chemistry programs aimed at developing novel inhibitors.

Kinase Inhibitor Enzyme Inhibitor Medicinal Chemistry

Validated Research Applications for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate (1337881-09-0)


Synthesis of N-methylated Heterocyclic Building Blocks

Due to its unique N-methyl carbamate structure and higher lipophilicity (LogP 2.16) compared to its non-methylated analog , this compound is specifically suited for the synthesis of more lipophilic, N-methylated heterocyclic building blocks. This is a common strategy in medicinal chemistry to improve membrane permeability and metabolic stability of drug candidates [1]. The Boc group allows for late-stage deprotection to reveal a secondary amine, which can be further functionalized.

Development of Novel Kinase and Enzyme Inhibitors

This compound serves as a privileged intermediate for the development of kinase inhibitors and other enzyme modulators . The 5-hydroxypyridin-2-yl scaffold is a known pharmacophore in this field, and the specific substitution pattern of 1337881-09-0 allows for the exploration of structure-activity relationships (SAR) around the pyridine core and the amine linker [1]. It can be used to generate focused libraries of compounds for screening against a panel of kinases or phosphatases.

Solid-Phase Peptide Synthesis (SPPS) and Other Supported Synthesis

The compound's functional groups (protected amine, free hydroxyl) make it a suitable candidate for attachment to solid supports. The Boc group can be cleaved under acidic conditions (e.g., TFA), which is orthogonal to many other common protecting groups used in SPPS. This allows for the sequential addition of this building block onto a growing peptide chain or other supported oligomer, facilitating the creation of complex molecular architectures .

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